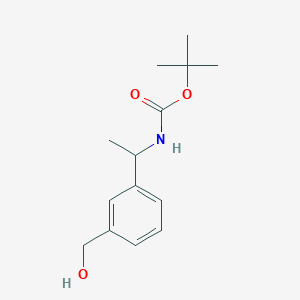
2-Chloro-4-methoxy-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxy-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Mecanismo De Acción
Target of Action
It is known that 1,8-naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .
Mode of Action
1,8-naphthyridines are known to interact with their targets to exert their biological effects .
Biochemical Pathways
1,8-naphthyridines are known to influence various biological pathways due to their diverse biological activities .
Result of Action
1,8-naphthyridines are known to have diverse biological activities, suggesting they can have various molecular and cellular effects .
Análisis Bioquímico
Cellular Effects
Naphthyridines have been reported to have diverse effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-1,8-naphthyridine typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . These methods are designed to be eco-friendly, safe, and atom-economical.
Industrial Production Methods: Industrial production of 1,8-naphthyridines, including this compound, often employs large-scale multicomponent reactions and metal-catalyzed processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions at the chloro or methoxy positions.
Common Reagents and Conditions:
Oxidation: Reagents like selenium dioxide in dioxane.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridines with potential biological activities .
Aplicaciones Científicas De Investigación
2-Chloro-4-methoxy-1,8-naphthyridine has found applications in several fields:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of bacterial infections and cancer.
Comparación Con Compuestos Similares
1,8-Naphthyridine: The parent compound with a wide range of biological activities.
2-Amino-1,8-naphthyridine: Known for its antibacterial properties.
4-Methoxy-1,8-naphthyridine: Similar in structure but lacks the chloro substituent.
Uniqueness: 2-Chloro-4-methoxy-1,8-naphthyridine is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
2-chloro-4-methoxy-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-5-8(10)12-9-6(7)3-2-4-11-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQPPYGHMXVRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)








